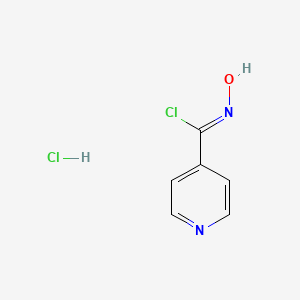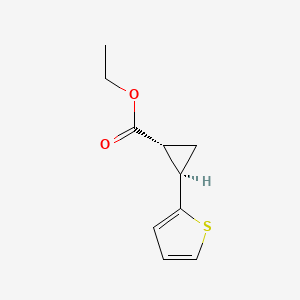
3-iodoquinolin-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodoquinolin-5-ol, also known as IQOL, is a synthetic organic compound with a molecular formula of C8H6IO. It is an important intermediate in the synthesis of a range of pharmaceuticals, including antibiotics, antifungals, and anticancer drugs. IQOL has been used in a variety of scientific research applications and has been found to have a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
3-iodoquinolin-5-ol has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a range of pharmaceuticals, including antibiotics, antifungals, and anticancer drugs. It has also been used in the synthesis of other compounds, such as 5-iodoquinoline-2-carboxylic acid and its derivatives. Additionally, 3-iodoquinolin-5-ol has been used in the synthesis of a range of organometallic compounds, such as gold and palladium complexes.
Mécanisme D'action
The mechanism of action of 3-iodoquinolin-5-ol is not fully understood. However, it is believed to act as a catalyst for certain chemical reactions, as well as a ligand for certain metal ions. It is also believed to act as an electron donor or acceptor in certain reactions.
Biochemical and Physiological Effects
3-iodoquinolin-5-ol has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria, including Staphylococcus aureus and Escherichia coli. It has also been found to inhibit the growth of certain fungi, including Aspergillus fumigatus and Candida albicans. Additionally, 3-iodoquinolin-5-ol has been found to have an anti-inflammatory effect in mice.
Avantages Et Limitations Des Expériences En Laboratoire
3-iodoquinolin-5-ol has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and its synthesis is relatively straightforward. Additionally, it is relatively stable, and its reaction products are relatively easy to purify. However, 3-iodoquinolin-5-ol is also relatively toxic, and its use in laboratory experiments should be undertaken with caution.
Orientations Futures
There are a variety of potential future directions for 3-iodoquinolin-5-ol. These include further research into its mechanism of action and its biochemical and physiological effects. Additionally, further research into its use in the synthesis of pharmaceuticals and other compounds may be beneficial. Furthermore, research into the development of improved synthesis methods for 3-iodoquinolin-5-ol may be beneficial. Finally, research into the development of safer and more efficient methods for the use of 3-iodoquinolin-5-ol in laboratory experiments may be beneficial.
Méthodes De Synthèse
3-iodoquinolin-5-ol can be synthesized from the reaction of 5-iodoquinoline and ethyl iodide in the presence of potassium carbonate. The reaction proceeds in a two-step process, first forming an intermediate compound, 5-iodoquinoline-2-carboxylic acid, which then undergoes a decarboxylation reaction to form the final product, 3-iodoquinolin-5-ol.
Propriétés
IUPAC Name |
3-iodoquinolin-5-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INO/c10-6-4-7-8(11-5-6)2-1-3-9(7)12/h1-5,12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZKWLFNWHVMEHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)I)C(=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10856898 |
Source


|
| Record name | 3-Iodoquinolin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10856898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodoquinolin-5-ol | |
CAS RN |
1261678-93-6 |
Source


|
| Record name | 3-Iodoquinolin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10856898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

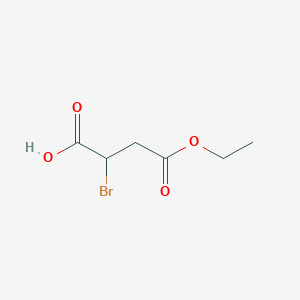
![{4-methylbicyclo[2.2.2]octan-1-yl}methanol](/img/structure/B6597089.png)
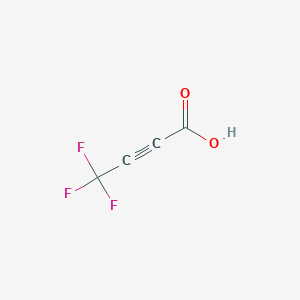
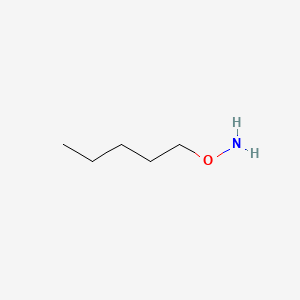

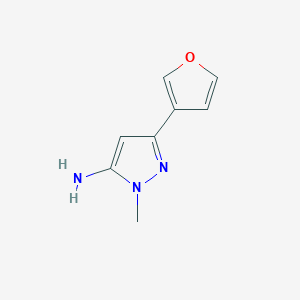
![2-chloro-N-[2-(2-chloro-N-methylacetamido)ethyl]-N-methylacetamide](/img/structure/B6597115.png)
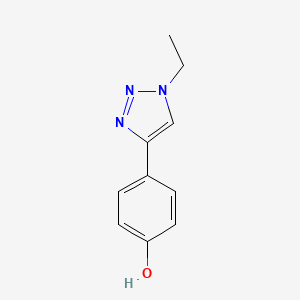

![6-fluoro-9H-pyrido[3,4-b]indole](/img/structure/B6597125.png)
![2-chloro-N-cyclopropyl-5-{1-[2,6-dichloro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]-1H-pyrazol-4-yl}-N-methylpyridine-3-carboxamide](/img/structure/B6597129.png)
![4-bromo-2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol](/img/structure/B6597151.png)
